molecular formula C21H21Cl2N3O2 B2570571 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 543686-34-6

3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2570571
CAS No.: 543686-34-6
M. Wt: 418.32
InChI Key: FGKZJFXNJFFZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C21H21Cl2N3O2 and a molecular weight of 418.316 g/mol . This compound belongs to a class of oxazole-substituted derivatives investigated for their potential in pharmaceutical research, particularly as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1) . DGAT1 is a key enzyme in triglyceride synthesis, making it a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and related conditions . The core oxazole structure is a common feature in many pharmaceutically relevant compounds and natural products, often synthesized via methods like the Robinson–Gabriel cyclodehydration . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-4-26(5-2)15-11-9-14(10-12-15)24-21(27)18-13(3)28-25-20(18)19-16(22)7-6-8-17(19)23/h6-12H,4-5H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZJFXNJFFZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an oxazole derivative with the molecular formula C21H21Cl2N3O2C_{21}H_{21}Cl_2N_3O_2 and a molecular weight of approximately 426.31 g/mol. Its structure includes:

  • Dichlorophenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
  • Diethylamino group : Enhances solubility and may influence pharmacokinetics.
  • Methyl group on the oxazole ring : Potentially affects the compound's electronic properties.

The biological activity of this compound can be attributed to its interaction with specific enzymatic pathways, particularly involving kinase inhibition. Kinases play crucial roles in cell signaling and regulation, making them important targets for cancer therapy and other diseases.

Kinase Inhibition Profile

Research indicates that the compound exhibits significant inhibitory activity against various kinases. In particular:

  • EGFR (Epidermal Growth Factor Receptor) : The compound has shown IC50 values in the low nanomolar range against EGFR, indicating strong binding affinity and potential as an anticancer agent .
  • Other Kinases : It also demonstrates moderate activity against several receptor tyrosine kinases, which may contribute to its therapeutic effects but also to adverse effects observed in clinical settings .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

Biological TargetActivity TypeIC50 Value (nM)Notes
EGFRInhibition< 10Strong affinity for L858R mutant
FAK (Focal Adhesion Kinase)Moderate Inhibition~1000Selectivity towards ALK over FAK
Other Receptor Tyrosine KinasesModerate Inhibition>1000Potential for off-target effects

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's efficacy against various cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer). The results indicated significant antiproliferative effects with IC50 values of 7.76 µM and 9.76 µM respectively .
  • Selectivity Profile : In a comparative analysis with other kinase inhibitors, this compound displayed a unique selectivity profile, inhibiting specific kinases at significantly lower concentrations compared to others in its class. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
  • Metabolic Stability : Another study highlighted the compound's metabolic stability and bioavailability, noting a half-life of approximately 1.63 hours in vivo, which suggests favorable pharmacokinetic properties for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.0
HeLa (Cervical)8.7

Studies have demonstrated that the compound can modulate cell cycle progression and activate caspases, leading to programmed cell death in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential of the compound as a lead for developing new antimicrobial agents.

Neurological Applications

Given its structural features, the compound is being investigated for potential applications in treating neurological disorders. The diethylamino group suggests possible interactions with neurotransmitter systems, which could be beneficial in conditions like depression or anxiety .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of the compound on various cancer cell lines, it was found to significantly inhibit cell growth in a dose-dependent manner. The study utilized MTT assays to evaluate cell viability and demonstrated that treatment with the compound led to a reduction in viable cells across multiple cancer types.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to test the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment option for infections caused by resistant strains.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: Dichlorophenyl groups enhance membrane permeability, while polar substituents (e.g., diethylamino) balance solubility .
  • Biological Activity: Compound III (monohydrate) is a reported immunomodulator, suggesting the dichlorophenyl-oxazole core is critical for targeting inflammatory pathways. Thioamide derivatives (e.g., SI53) may interact with cysteine-rich enzyme active sites .

Physicochemical Properties

  • Solubility: The diethylamino group likely improves aqueous solubility compared to purely halogenated analogs.
  • Crystallinity: Compound III forms stable monohydrate crystals, whereas the target compound’s bulkier substituents may reduce crystallinity, affecting formulation .

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is recommended: (i) Condensation of 2,6-dichlorobenzaldehyde with hydroxylamine under alkaline conditions to form the oxime intermediate . (ii) Cyclization with ethyl acetoacetate followed by chlorination (e.g., using phosphorus pentachloride) to form the oxazole core. Final coupling with 4-(diethylamino)aniline via carbodiimide-mediated amidation (e.g., HBTU/DIPEA in DMF) achieves the target compound .
  • Critical Parameters : Temperature control during chlorination (≤60°C) and stoichiometric ratios of coupling reagents (1.3 equiv HBTU) are vital to minimize side products. Yields typically range from 45–65% .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :
  • HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water gradient.
  • NMR : Confirm regiochemistry via 1^1H-NMR (e.g., diethylamino protons at δ 1.1–1.3 ppm; oxazole-CH3_3 at δ 2.4 ppm) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dichlorophenyl vs. oxazole ring planarity) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between structural analogs?

  • Case Study : Compare the target compound with analogs like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide.
  • Key Variables :
  • Electron-Withdrawing Groups : Dichlorophenyl substituents enhance electrophilicity, potentially altering target binding vs. methoxy-substituted analogs .
  • Solubility : LogP calculations (e.g., using PubChem data ) predict reduced aqueous solubility for dichlorophenyl derivatives, requiring formulation adjustments for in vitro assays.
    • Resolution Strategy : Use isothermal titration calorimetry (ITC) to quantify binding affinities and correlate with substituent electronic profiles .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

  • SAR Framework :
  • Core Modifications : Synthesize variants with substituted oxazoles (e.g., 5-trifluoromethyl or 5-amino groups) to assess steric/electronic effects on activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents at the 4-carboxamide position .
    • Data Interpretation : Cross-validate computational predictions with enzyme inhibition assays (e.g., IC50_{50} comparisons) to identify false positives .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic data for the compound’s conformation?

  • Case Example : X-ray data for 4-(3-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole revealed non-planar triazole-dichlorophenyl dihedrals (85–90°), conflicting with NMR-derived models .
  • Mitigation : Perform dynamic NMR studies at variable temperatures to assess rotational barriers and validate crystallographic rigidity .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

  • Approaches :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide nitrogen .
  • Co-solvent Systems : Use PEG-400/water (70:30) to enhance solubility while monitoring stability via UV-Vis spectroscopy .

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

  • Process Chemistry Insights :
  • Catalysis : Replace HBTU with cheaper alternatives like EDC/HOBt for amide coupling .
  • Workflow : Implement flow chemistry for the cyclization step to improve heat transfer and reduce byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.